molecular formula C19H18O7S B2507410 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate CAS No. 869341-36-6

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate

Cat. No.: B2507410
CAS No.: 869341-36-6
M. Wt: 390.41
InChI Key: QOQRNROLRKQUKR-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group and a methanesulfonate ester. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group through electrophilic aromatic substitution. The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride under basic conditions to form the methanesulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
  • 3,4-Dimethoxyphenethylamine

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate ester. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7S/c1-11-14-10-13(26-27(4,21)22)6-8-15(14)25-19(20)18(11)12-5-7-16(23-2)17(9-12)24-3/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQRNROLRKQUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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